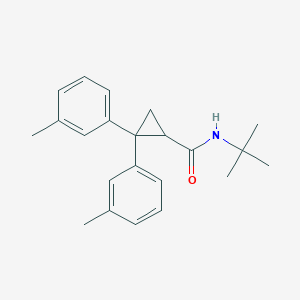![molecular formula C24H31N3O3S B4957356 1-(2,3-dimethylphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B4957356.png)
1-(2,3-dimethylphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dimethylphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine, commonly known as DSP-4, is a chemical compound that has been widely used in scientific research for its unique properties. DSP-4 is a selective neurotoxin that targets noradrenergic neurons, making it a valuable tool for studying the role of norepinephrine in various physiological and pathological processes.
作用机制
DSP-4 acts as a selective neurotoxin that targets noradrenergic neurons. It works by selectively destroying noradrenergic neurons, leading to a decrease in norepinephrine levels in the brain and peripheral tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DSP-4 depend on the dose and duration of exposure. Some of the key effects of DSP-4 include:
1. Decreased norepinephrine levels: DSP-4 leads to a decrease in norepinephrine levels in the brain and peripheral tissues.
2. Behavioral changes: DSP-4 has been shown to cause behavioral changes such as increased anxiety and decreased locomotor activity.
3. Cardiovascular effects: DSP-4 has been shown to cause cardiovascular effects such as decreased heart rate and blood pressure.
实验室实验的优点和局限性
DSP-4 has several advantages and limitations for lab experiments. Some of the key advantages include:
1. Selective neurotoxicity: DSP-4 is a selective neurotoxin that targets noradrenergic neurons, making it a valuable tool for studying the role of norepinephrine in various physiological and pathological processes.
2. Ease of administration: DSP-4 can be administered via various routes such as intraperitoneal injection and intravenous infusion, making it easy to use in lab experiments.
Some of the key limitations of DSP-4 include:
1. Non-specific effects: DSP-4 may have non-specific effects on other neurotransmitter systems, making it difficult to isolate the effects of norepinephrine.
2. Dose-dependent effects: The effects of DSP-4 are dose-dependent, and high doses may cause non-specific effects and toxicity.
未来方向
There are several future directions for research involving DSP-4. Some of the key areas of research include:
1. Role of norepinephrine in neurodegenerative diseases: Further research is needed to understand the role of norepinephrine in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Role of norepinephrine in stress and anxiety-related disorders: Further research is needed to understand the role of norepinephrine in stress and anxiety-related disorders.
3. Development of new neurotoxins: Further research is needed to develop new neurotoxins that target specific neurotransmitter systems, allowing for more precise manipulation of brain function.
In conclusion, DSP-4 is a valuable tool for studying the role of norepinephrine in various physiological and pathological processes. Its selective neurotoxicity and ease of administration make it a valuable tool for lab experiments, although its non-specific effects and dose-dependent effects must be taken into account. Further research is needed to understand the role of norepinephrine in various diseases and to develop new neurotoxins that target specific neurotransmitter systems.
合成方法
DSP-4 can be synthesized using a multi-step process involving the reaction of 1-(2,3-dimethylphenyl)piperazine with 3-(1-piperidinylsulfonyl)benzoyl chloride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
DSP-4 has been used extensively in scientific research to study the role of norepinephrine in various physiological and pathological processes. Some of the key areas of research where DSP-4 has been used include:
1. Neurodegenerative diseases: DSP-4 has been used to study the role of norepinephrine in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Stress and anxiety: DSP-4 has been used to study the role of norepinephrine in stress and anxiety-related disorders.
3. Cardiovascular diseases: DSP-4 has been used to study the role of norepinephrine in cardiovascular diseases such as hypertension and heart failure.
属性
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(3-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3S/c1-19-8-6-11-23(20(19)2)25-14-16-26(17-15-25)24(28)21-9-7-10-22(18-21)31(29,30)27-12-4-3-5-13-27/h6-11,18H,3-5,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFHYXBPOKRVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85268857 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(3-piperidin-1-ylsulfonylphenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]diacetamide](/img/structure/B4957274.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methoxypiperidine](/img/structure/B4957282.png)
![5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4957291.png)

![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B4957302.png)

![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4957317.png)
![1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4957324.png)

![methyl 3-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4957337.png)

![1-acetyl-17-(2-bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4957352.png)
![3-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B4957355.png)
![1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine](/img/structure/B4957362.png)